molecular formula C9H14N2O3S B066805 (2-Aminoethylamino) 4-methylbenzenesulfonate CAS No. 175205-36-4

(2-Aminoethylamino) 4-methylbenzenesulfonate

Cat. No. B066805
M. Wt: 230.29 g/mol
InChI Key: RWUMUZOGZPNCIL-UHFFFAOYSA-N
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Description

"(2-Aminoethylamino) 4-methylbenzenesulfonate" is a chemical compound belonging to the class of organosulfonates, which are known for their diverse applications in chemical synthesis, material science, and pharmaceuticals. This exploration excludes applications, drug usage, and side effects, focusing solely on its chemical essence.

Synthesis Analysis

The synthesis of related sulfonate compounds often involves multiple steps, including sulfonation, photochlorination, Hofmann amination, and reduction processes. For example, a similar compound, 3-Amino-4-aminomethylbenzenesulfonate, was synthesized from o-nitrotoluene through these steps, achieving a purity of 99.2% and a yield of 62.8% (Jiang Du-xiao, 2005).

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as NMR, IR, MS, and elemental analysis to identify the structural features of the compound. For instance, the structure of 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate was elucidated, revealing amine–imine tautomerism and hydrogen bonding forming an R2^2(8) ring motif (K. Babu et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving sulfonate compounds can be diverse. For example, aminopropanedinitrile 4-methylbenzenesulfonate reacts with isothiocyanates to give 5-amino-2-(alkylamino)-4-cyanothiazoles, indicating the compound's reactivity towards nucleophilic addition (F. Freeman & Darrick S. H. L. Kim, 1991).

Physical Properties Analysis

The physical properties of sulfonate compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. For instance, the crystal and molecular structure of 2-aminobenzo[d]thiazol-3-ium 4-aminobenzenesulfonate hydrate was studied, highlighting the importance of hydrogen bonds in the crystal cohesion and stability (M. Dhanalakshmi & S. Parthiban, 2020).

Scientific Research Applications

Reaction and Synthesis Applications

  • Chemical Reactions : Aminopropanedinitrile 4-methylbenzenesulfonate reacts with alkyl and aryl isothiocyanates to produce thiazoles and thiazolo pyrimidines, important in chemical synthesis (Freeman & Kim, 1991).
  • Synthesis of Complex Compounds : The molecule is involved in synthesizing triethylammonium 2-(diphenylphosphinoamino)-5-methylbenzenesulfonate, useful in extracting Ni(II) ions from water (Sarıöz et al., 2013).

Material Science and Engineering

  • Study of Molecular Structure : The 4-methylbenzenesulfonate anion has been studied using ab initio quantum chemical methods, providing insights into its structure and vibrations, crucial for material science applications (Ristova et al., 1999).

Environmental and Biological Applications

  • Biodegradation : A study on 4-aminobenzenesulfonate, a related compound, by Pannonibacter sp. W1, focuses on its degradation as an environmental pollutant. This research is vital for understanding the environmental impact and biodegradation processes of similar compounds (Wang et al., 2009).

Analytical Chemistry

  • Fluorescent Visualization : 2-Amino-5-methylbenzenesulfonic acid, a similar compound, is used in indirect fluorescent visualization in chromatography, highlighting the potential for analytical applications in detecting aliphatic amines (Gallo & Walters, 1986).

Crystallography and Solid-State Chemistry

  • Crystal Structure Studies : The crystal structure of compounds like 2-amino-6-methylpyridinium 4-methylbenzenesulfonate provides valuable information for crystallography and solid-state chemistry (Babu et al., 2014).

Potential Applications in Polymer Science

  • Photoacid Generators : The use of oxime sulfonates as potential photoacid generators, important for polymer resist development, includes derivatives of 4-methylbenzenesulfonate (Plater et al., 2019).

Applications in Lubricants and Corrosion Inhibitors

  • Antioxidant Additives for Lubricating Oils : Some derivatives of 4-methylbenzenesulfonate have been evaluated as antioxidant and corrosion inhibitors, demonstrating potential applications in improving the quality and longevity of lubricating oils (Habib et al., 2014).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(2-aminoethylamino) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-8-2-4-9(5-3-8)15(12,13)14-11-7-6-10/h2-5,11H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUMUZOGZPNCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ONCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383826
Record name N~1~-[(4-Methylbenzene-1-sulfonyl)oxy]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethylamino) 4-methylbenzenesulfonate

CAS RN

175205-36-4
Record name (2-Aminoethyl)azanyl 4-methylbenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-[(4-Methylbenzene-1-sulfonyl)oxy]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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